2-Phenyloctan-2-ol
Description
2-Phenyloctan-2-ol (C₁₄H₂₀O) is a tertiary alcohol characterized by an octanol backbone with a phenyl group attached to the second carbon. Tertiary alcohols like 2-phenyloctan-2-ol are typically less polar than primary or secondary alcohols due to steric hindrance, which reduces hydrogen bonding. This compound likely serves as an intermediate in organic synthesis, particularly in pharmaceuticals or fragrances, though direct evidence of applications is sparse in the provided materials.
Properties
CAS No. |
7252-61-1 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2-phenyloctan-2-ol |
InChI |
InChI=1S/C14H22O/c1-3-4-5-9-12-14(2,15)13-10-7-6-8-11-13/h6-8,10-11,15H,3-5,9,12H2,1-2H3 |
InChI Key |
DGUQSFBPIPDIHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenyloctan-2-ol can be synthesized through the Grignard reaction. This involves the reaction of phenylmagnesium bromide with octan-2-one under anhydrous conditions. The reaction typically proceeds as follows:
C6H5MgBr+C8H16O→C6H5C(OH)C8H17+MgBrOH
The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: Industrial production of 2-Phenyloctan-2-ol may involve similar synthetic routes but on a larger scale. The process includes the preparation of phenylmagnesium bromide in a controlled environment, followed by its reaction with octan-2-one. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyloctan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-phenyloctan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to 2-phenyloctane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in an inert solvent.
Major Products Formed:
Oxidation: 2-Phenyloctan-2-one.
Reduction: 2-Phenyloctane.
Substitution: 2-Phenyloctyl chloride or 2-Phenyloctyl bromide.
Scientific Research Applications
2-Phenyloctan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of fragrances and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Phenyloctan-2-ol involves its interaction with specific molecular targets. In biological systems, it may exert its effects by interacting with cell membranes or enzymes, leading to changes in cellular functions. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenyl-Substituted Alcohols
1-Methoxy-2-phenyloctan-2-ol
- Structure : Differs by a methoxy (-OCH₃) group at the first carbon .
- Synthesis : Synthesized via Pd-catalyzed reductive rearrangement of glycol derivatives. Two methods yielded 58% (Rf = 0.34, hexane/EtOAc 95:5) and 52% (Rf = 0.29, hexane/EtOAc 9:1), indicating solvent polarity impacts chromatographic behavior .
- Key Spectral Data :
Comparison :
- The methoxy group increases molecular weight (C₁₅H₂₄O₂, MW 236.35 vs. C₁₄H₂₀O, MW 204.31) and polarity, altering chromatographic mobility (lower Rf with higher EtOAc content).
5-(Oxiran-2-yl)-1-phenylpentan-2-ol
Comparison :
- The epoxide introduces a reactive site for ring-opening reactions, absent in 2-phenyloctan-2-ol.
- Shorter carbon chain (C₁₁H₁₄O₂ vs. C₁₄H₂₀O) reduces hydrophobicity, affecting solubility in nonpolar solvents.
Tertiary Alcohols with Aliphatic Chains
2-Methylpentan-2-ol
Comparison :
- The phenyl group in 2-phenyloctan-2-ol enhances aromatic π-π interactions, increasing boiling point and solubility in aromatic solvents.
Bicyclic Analogs
2-Phenylbicyclo[1.1.1]pentane-2-ol
Comparison :
- The bicyclic system imposes steric constraints, limiting conformational flexibility and altering reaction pathways (e.g., favoring ring-opening over nucleophilic substitution).
Data Tables
Table 1. Physical and Spectral Properties
Table 2. Structural and Functional Comparisons
| Compound | Key Functional Groups | Reactivity Insights |
|---|---|---|
| 2-Phenyloctan-2-ol | Tertiary alcohol | Steric hindrance reduces nucleophilic attack |
| 1-Methoxy-2-phenyloctan-2-ol | Methoxy, alcohol | Methoxy group directs electrophilic substitution |
| 2-Phenylbicyclo[1.1.1]pentane-2-ol | Bicyclic alcohol | High strain enables unique ring-opening pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
